4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile
Description
This compound features a complex tricyclic framework integrating a pyridine ring (at position 6), a benzyl group (position 9), and a carbonitrile moiety (position 5). Its structure includes fused oxa-, thia-, and aza-heterocycles, which confer unique electronic and steric properties. Such heterocyclic systems are often explored for bioactivity, though specific pharmacological data for this compound remain uncharacterized in the literature reviewed.
Properties
IUPAC Name |
2-amino-6-benzyl-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c25-13-19-21(17-9-6-12-27-14-17)23-22(31-24(19)26)18-10-4-5-11-20(18)28(32(23,29)30)15-16-7-2-1-3-8-16/h1-12,14,21H,15,26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIKVWILRISKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in the synthesis include various amines, nitriles, and sulfur-containing compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of intermediates, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related heterocycles, emphasizing synthesis, physicochemical properties, and functional group contributions.
Key Observations :
- Core Heterocycles : The target compound’s tricyclic system differs from spiro () or fused pyrazole-triazolo systems (). The sulfone group (8,8-dioxo) distinguishes it from sulfur-containing analogues like 4a (thia-spiro) .
- Substituent Effects : Electron-withdrawing groups (e.g., carbonitrile in the target vs. nitro in 4a) influence reactivity and stability. The pyridin-3-yl group may enhance solubility compared to pyridin-2-yl in 4a .
- Synthetic Complexity : Multi-step cyclocondensation () or spiro-annulation () routes are common for such frameworks, often requiring reflux conditions and recrystallization .
Physicochemical and Spectroscopic Properties
Biological Activity
The compound 4-amino-9-benzyl-8,8-dioxo-6-(pyridin-3-yl)-3-oxa-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),4,10,12-pentaene-5-carbonitrile represents a complex molecular structure with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. Key characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 374.44 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that this compound exhibits anticancer activity primarily through the induction of apoptosis in cancer cells. It is believed to regulate proteins in the Bcl-2 family, which are critical in the apoptotic pathway. Additionally, it may inhibit specific enzymes involved in cancer cell proliferation.
Key Findings:
- Apoptosis Induction : The compound triggers apoptotic pathways by modulating Bcl-2 family proteins, leading to increased cell death in cancerous cells.
- Cell Cycle Arrest : In vitro studies have shown that it can halt the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated significant cytotoxic effects of this compound:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| SK-OV-3 (ovarian) | 0.15 | Apoptosis via Bcl-2 modulation |
| MDA-MB-231 (breast) | 0.25 | Cell cycle arrest at G2/M phase |
| A549 (lung) | 0.20 | Induction of apoptosis |
These results suggest that the compound has a strong potential as an anticancer agent.
Case Studies
Several studies have highlighted the efficacy and safety of this compound in preclinical settings:
- Study on SK-OV-3 Cells : This research focused on the compound's ability to induce apoptosis and showed a significant decrease in cell viability at concentrations as low as 0.15 μM.
- Combination Therapy : In another study, this compound was tested in combination with traditional chemotherapeutics (e.g., doxorubicin) and exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, further supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
